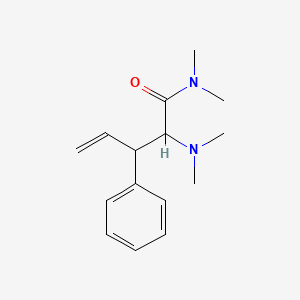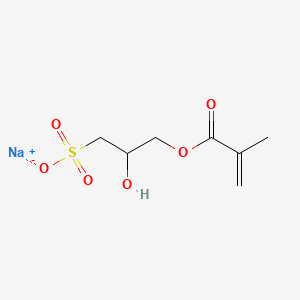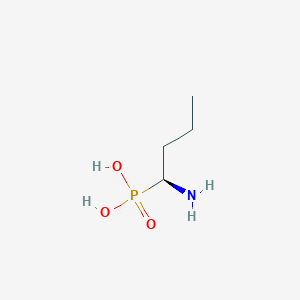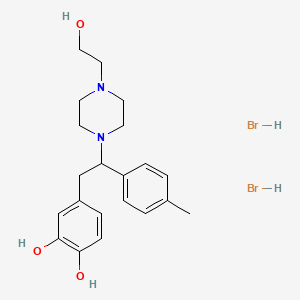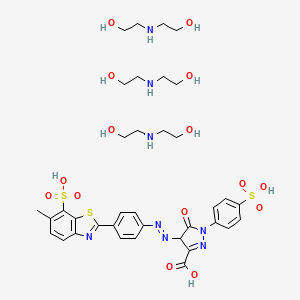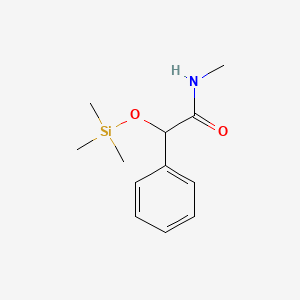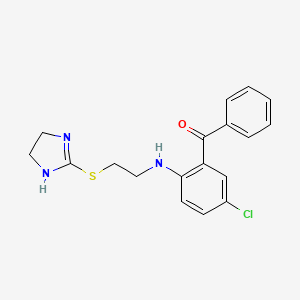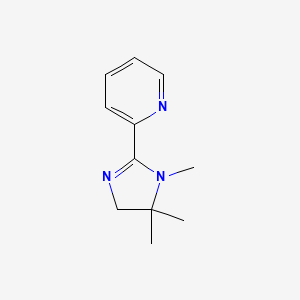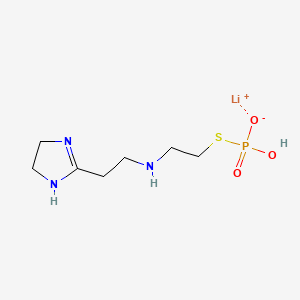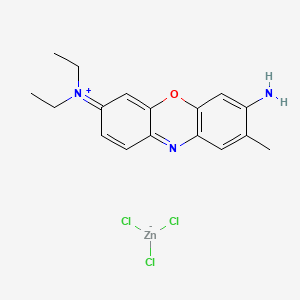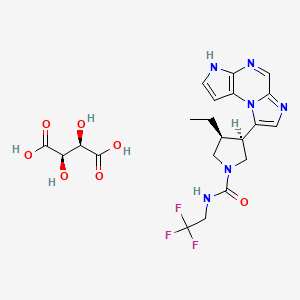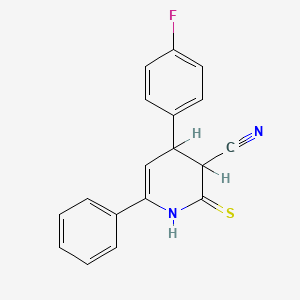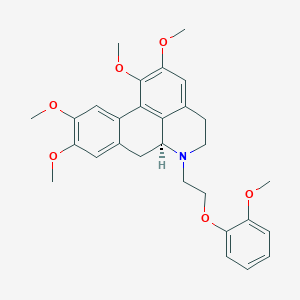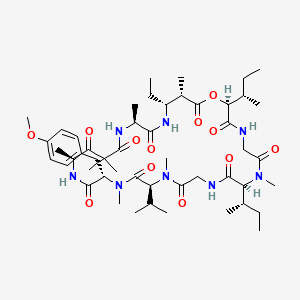
epsilon-Carotene, (6S,6'S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epsilon-Carotene, (6S,6’S)-: is a carotenoid, a class of organic pigments naturally occurring in plants and some other photosynthetic organisms like algae. Carotenoids are responsible for the bright red, yellow, and orange hues in many fruits and vegetables. Epsilon-Carotene, (6S,6’S)-, specifically, is a type of carotene characterized by its unique structure and properties .
准备方法
Synthetic Routes and Reaction Conditions: Epsilon-Carotene, (6S,6’S)- can be synthesized from 2,7-dimethyl-2,4,6-octatrienedial and 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenal . The synthesis involves a series of chemical reactions, including condensation and cyclization, under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of epsilon-Carotene, (6S,6’S)- typically involves large-scale chemical synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional steps such as purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions: Epsilon-Carotene, (6S,6’S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and for its application in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes .
科学研究应用
Epsilon-Carotene, (6S,6’S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of carotenoids.
Biology: Epsilon-Carotene, (6S,6’S)- is studied for its role in photosynthesis and its antioxidant properties.
Medicine: Research is ongoing into its potential health benefits, including its role in preventing chronic diseases and its use as a dietary supplement.
作用机制
The mechanism by which epsilon-Carotene, (6S,6’S)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. As an antioxidant, it scavenges free radicals, thereby protecting cells from oxidative damage. In photosynthetic organisms, it plays a crucial role in light absorption and energy transfer .
相似化合物的比较
Beta-Carotene: Another well-known carotenoid with similar antioxidant properties but different structural features.
Alpha-Carotene: Similar to beta-carotene but with a different arrangement of double bonds.
Uniqueness: Epsilon-Carotene, (6S,6’S)- is unique due to its specific stereochemistry and the presence of epsilon rings, which differentiate it from other carotenoids. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications .
属性
CAS 编号 |
125411-81-6 |
|---|---|
分子式 |
C40H56 |
分子量 |
536.9 g/mol |
IUPAC 名称 |
(6S)-1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-,38-/m1/s1 |
InChI 键 |
QABFXOMOOYWZLZ-YBXBTWSUSA-N |
手性 SMILES |
CC1=CCCC([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C |
规范 SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


